molecular formula C8H8O3 B2998362 2,5-Dihydroxy-4-methylbenzaldehyde CAS No. 52010-89-6

2,5-Dihydroxy-4-methylbenzaldehyde

Cat. No.: B2998362
CAS No.: 52010-89-6
M. Wt: 152.149
InChI Key: CWFNERGGFAXZRM-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-4-methylbenzaldehyde is an organic compound with the molecular formula C8H8O3. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and a methyl group attached to the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dihydroxy-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of 4-methylbenzaldehyde using suitable oxidizing agents. Another method includes the use of 3,5-dibromo-N-methoxy-N-methylbenzamide as a starting material, followed by a double cross-coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dihydroxy-4-methylbenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-4-methylbenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dihydroxy-4-methylbenzaldehyde is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows it to participate in specific reactions and exhibit particular properties that are valuable in various applications .

Properties

IUPAC Name

2,5-dihydroxy-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-2-8(11)6(4-9)3-7(5)10/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFNERGGFAXZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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